molecular formula C13H9ClN2S2 B3053003 5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione CAS No. 500198-74-3

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione

Cat. No.: B3053003
CAS No.: 500198-74-3
M. Wt: 292.8 g/mol
InChI Key: PGGBMECYUHABCT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core

Biochemical Analysis

Biochemical Properties

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules, potentially influencing various signaling pathways.

Cellular Effects

The effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione on cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis, thereby reducing cell viability. It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can maintain its antiproliferative effects for extended durations, although its efficacy may diminish with time.

Dosage Effects in Animal Models

The effects of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thieno[2,3-D]pyrimidine core . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted thieno[2,3-D]pyrimidine derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-D]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrido[2,3-D]pyrimidine derivatives: Similar in structure but with a pyridine ring instead of a thiophene ring.

    Thiazole derivatives: Contain a thiazole ring, which is structurally related to the thieno[2,3-D]pyrimidine core.

Uniqueness

5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBMECYUHABCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402969
Record name F1174-3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500198-74-3
Record name F1174-3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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